![molecular formula C6H7N5O B3345974 5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one CAS No. 112798-22-8](/img/structure/B3345974.png)
5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one
Overview
Description
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. For instance, one method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Molecular Structure Analysis
Imidazole compounds show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . They are highly soluble in water and other polar solvents .Chemical Reactions Analysis
Imidazole compounds are known to show both acidic and basic properties . They are amphoteric in nature .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents .Mechanism of Action
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the context in which they are used. For example, some imidazole compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
The safety and hazards associated with imidazole compounds can vary widely depending on their specific structure. As a general rule, when handling any chemical substance, it’s important to use proper safety measures, such as wearing chemical protection gloves and goggles, and working in a well-ventilated environment .
Future Directions
properties
IUPAC Name |
5,6-dimethyl-2H-imidazo[4,5-e][1,2,4]triazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-3-7-4-5(11(3)2)8-6(12)10-9-4/h1-2H3,(H,8,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDPJPATXPBTGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=O)N=C2N1C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80764552 | |
Record name | 5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80764552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one | |
CAS RN |
112798-22-8 | |
Record name | 5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80764552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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